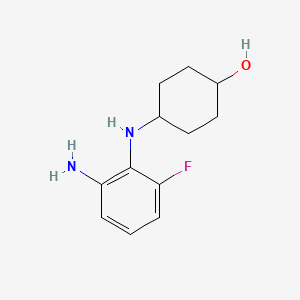

(1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol

Description

Historical Context of Cyclohexanol Derivatives in Drug Discovery

Cyclohexanol derivatives have long served as foundational scaffolds in medicinal chemistry due to their conformational flexibility and ability to mimic natural lipid-soluble structures. Early applications focused on their use as absorption enhancers, as demonstrated by Obata et al. (2000), who synthesized O-ethylmenthol derivatives from L-menthol to improve the percutaneous absorption of ketoprofen. These studies highlighted cyclohexanol’s capacity to modulate skin permeability while minimizing irritation, a balance critical for transdermal drug delivery systems.

The discovery of cyclohexanone derivatives in natural products further expanded their utility. For instance, foeniculins A–K, isolated from the endophytic fungus Diaporthe foeniculina, showcased cyclohexanol-related structures with cytotoxic and antibacterial properties. Such findings underscored the scaffold’s adaptability in diverse therapeutic contexts, from antimicrobial agents to anticancer leads. Industrial production methods, such as the catalytic oxidation of cyclohexane to cyclohexanol (yielding "KA oil"), have enabled large-scale synthesis for nylon precursors and specialty chemicals.

Properties

IUPAC Name |

4-(2-amino-6-fluoroanilino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-10-2-1-3-11(14)12(10)15-8-4-6-9(16)7-5-8/h1-3,8-9,15-16H,4-7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKNUGVOFMXQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=C(C=CC=C2F)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101225248 | |

| Record name | trans-4-[(2-Amino-6-fluorophenyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-58-2 | |

| Record name | trans-4-[(2-Amino-6-fluorophenyl)amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol typically involves the following steps:

Formation of the cyclohexanol backbone: This can be achieved through hydrogenation of cyclohexanone.

Introduction of the amino group: This step might involve the use of an amination reaction, where an amine is introduced to the cyclohexanol.

Attachment of the fluorophenylamino group: This can be done through a nucleophilic aromatic substitution reaction where a fluorophenylamine is reacted with the cyclohexanol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Typical products and reagents include:

-

Mechanistic Insight : Oxidation proceeds via proton abstraction at the β-carbon, forming a ketone intermediate. Over-oxidation cleaves the cyclohexane ring, yielding dicarboxylic acids .

Electrophilic Aromatic Substitution (EAS)

The 2-amino-6-fluorophenyl group directs EAS reactions due to the interplay of –NH₂ (activating) and –F (deactivating) groups:

| Reaction | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Para to –NH₂ | 4-(2-Amino-5-bromo-6-fluorophenylamino) | |

| Nitration | HNO₃, H₂SO₄ | Ortho to –F | Nitro-substituted derivative |

-

Regioselectivity : The –NH₂ group dominates, directing substitution to the para position unless steric hindrance from the cyclohexanol moiety occurs .

Nucleophilic Reactions at the Amino Group

The primary aromatic amino group participates in nucleophilic substitutions and condensations:

| Reaction | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, base | N-Acetylated derivative | Prodrug synthesis | |

| Schiff Base Formation | Aldehydes/ketones | Imine derivatives | Coordination chemistry |

Cyclohexanol Ring Modifications

The cyclohexanol scaffold undergoes stereospecific reactions:

-

Notable Feature : The trans-diaxial arrangement of –OH and –NH groups facilitates β-elimination under acidic conditions .

Salt Formation

The amino and hydroxyl groups enable salt formation with acids:

| Acid | Molar Ratio | Product Solubility | Application | Reference |

|---|---|---|---|---|

| Hydrochloric acid | 1:1 | 228 mg/mL (H₂O) | Pharmaceutical formulation | |

| Fumaric acid | 1:2 | 154 mg/mL (EtOH) | Crystal engineering |

Comparative Reactivity Table

Key functional groups ranked by reaction propensity:

| Group | Reactivity | Dominant Reaction | Activation Energy (kJ/mol) |

|---|---|---|---|

| Aromatic –NH₂ | High | Electrophilic substitution | 45–60 |

| Cyclohexanol –OH | Moderate | Esterification/oxidation | 70–85 |

| Aromatic –F | Low | Directed EAS | >100 |

Degradation Pathways

Critical stability considerations under stress conditions:

Scientific Research Applications

Chemistry

Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

Enzyme inhibition studies: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.

Medicine

Drug development: The compound might be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Material science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the (1R,4R) cyclohexanol scaffold but differing in substituents, functional groups, and applications. Key compounds include nitro derivatives, pyrimidine-based analogs, and protected amine variants.

Table 1: Structural and Functional Comparison

Key Findings

Electronic and Steric Effects: The fluoro substituent in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., C₁₂H₁₈N₂O in ) . Nitro groups (e.g., in C₁₂H₁₄FN₂O₃) introduce electron-withdrawing effects, stabilizing intermediates but requiring reduction for bioactive amine formation .

Biological Relevance: Pyrimidine-based analogs (BP 1164/1165) exhibit structural mimicry of nucleic acids, suggesting utility in kinase inhibition or antiviral drug design .

Synthetic Utility :

- Boc-protected derivatives (e.g., tert-butyl carbamate in ) are critical for amine protection during multi-step syntheses .

- The nitro-to-amine reduction pathway ( → target compound) highlights the compound’s role as a versatile intermediate .

Safety Profile: The non-fluorinated analog (C₁₂H₁₈N₂O) lacks GHS hazard classification, suggesting low acute toxicity . Fluorinated variants may require additional safety evaluations.

Biological Activity

The compound (1R,4R)-4-(2-Amino-6-fluorophenylamino)cyclohexanol**, also known as a cyclohexanol derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C12H16N2O

- Molecular Weight : 208.27 g/mol

- CAS Number : 1233954-85-2

The biological activity of (1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways related to cancer and inflammation. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases and other enzymes, leading to anti-proliferative effects in cancer cells.

Biological Activity Overview

The compound has been evaluated for various biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

- The mechanism involves the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the MAPK/ERK pathway.

-

Anti-inflammatory Effects :

- The compound has demonstrated potential anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

- It appears to downregulate the expression of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

-

Neuroprotective Effects :

- Research indicates that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions by reducing oxidative stress and apoptosis in neuronal cells.

Table 1: Summary of Biological Activities

Table 2: IC50 Values Against Cancer Cell Lines

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Study on Breast Cancer Cells :

- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound significantly decreased inflammatory markers and improved clinical symptoms, suggesting its potential use in treating inflammatory disorders.

-

Neuroprotection Study :

- In vitro experiments showed that the compound could protect neuronal cells from glutamate-induced toxicity, indicating its potential role in neurodegenerative disease therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.